
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C13H11BrN2S. It is a derivative of benzonitrile, featuring a bromothiophene moiety and an aminomethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to yield 4-bromothiophene.
Formation of Bromothiophen-2-ylmethylamine: The bromothiophene is then reacted with formaldehyde and ammonia to form 4-bromothiophen-2-ylmethylamine.
Coupling with Benzonitrile: Finally, the bromothiophen-2-ylmethylamine is coupled with benzonitrile under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
化学反応の分析
Types of Reactions
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the aminomethyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions, while the aminomethyl group can form hydrogen bonds with biological molecules .
類似化合物との比較
Similar Compounds
4-Bromothiophen-2-ylmethylamine: A precursor in the synthesis of the target compound.
Benzonitrile: The parent compound, lacking the bromothiophene and aminomethyl groups.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
3-((((4-Bromothiophen-2-yl)methyl)amino)methyl)benzonitrile is unique due to the combination of its bromothiophene and aminomethyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H11BrN2S |
|---|---|
分子量 |
307.21 g/mol |
IUPAC名 |
3-[[(4-bromothiophen-2-yl)methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C13H11BrN2S/c14-12-5-13(17-9-12)8-16-7-11-3-1-2-10(4-11)6-15/h1-5,9,16H,7-8H2 |
InChIキー |
CMYMJOWWUHNNNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C#N)CNCC2=CC(=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


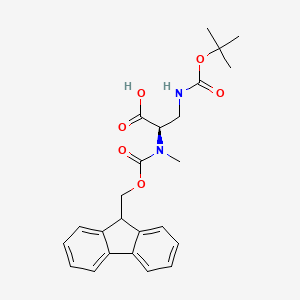

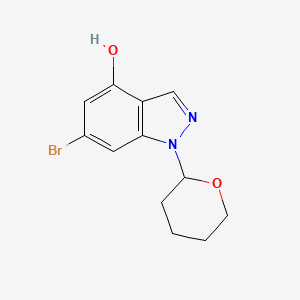
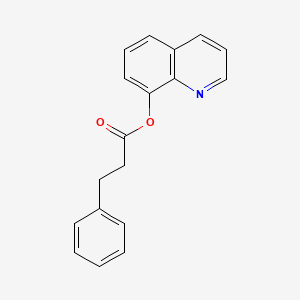
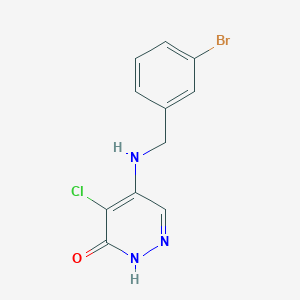
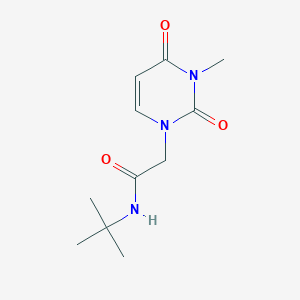


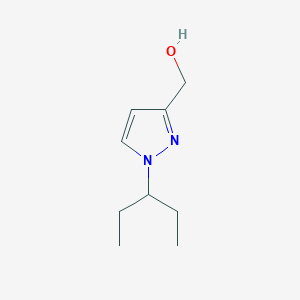
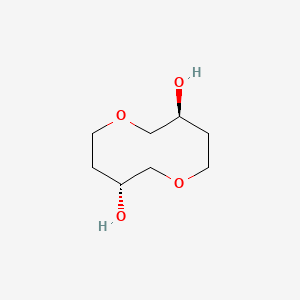
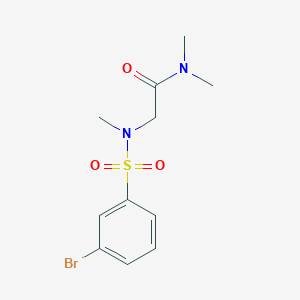

![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)

